Alpha-fetoprotein (542-550)
Description
Properties
sequence |
GVALQTMKQ |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Alpha-fetoprotein (542-550) |
Origin of Product |
United States |
Structural and Conformational Research of Alpha Fetoprotein 542 550
Primary Amino Acid Sequence Analysis of Alpha-fetoprotein (542-550)
The primary structure of the human Alpha-fetoprotein (AFP) peptide spanning amino acid positions 542 to 550 has been identified as GVALQTMKQ. aai.orgimrpress.comaacrjournals.orgnih.govaacrjournals.orgnih.govnih.gov This nine-amino-acid sequence is crucial for its biological function and recognition by the immune system. The specific arrangement of these amino acids dictates the peptide's physicochemical properties and its ability to interact with other molecules, notably the Major Histocompatibility Complex (MHC) class I molecules. aai.orgnih.govatlasgeneticsoncology.org
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 542 | Glycine | G |
| 543 | Valine | V |
| 544 | Alanine (B10760859) | A |
| 545 | Leucine (B10760876) | L |
| 546 | Glutamine | Q |
| 547 | Threonine | T |
| 548 | Methionine | M |
| 549 | Lysine | K |
| 550 | Glutamine | Q |
Conformational Studies of Alpha-fetoprotein (542-550)
The three-dimensional shape, or conformation, of Alpha-fetoprotein (542-550) is critical to its function. This includes how the peptide folds and maintains its structure, as well as how its shape can be influenced by its surrounding environment.
Peptide Folding and Stability Research
The folding of Alpha-fetoprotein (542-550) is integral to its ability to bind to MHC class I molecules. atlasgeneticsoncology.org Research has shown that despite having a low binding affinity to the HLA-A2.1 molecule, the peptide forms a stable complex. aacrjournals.orgnih.gov This stability is significant, as a longer-lasting peptide-MHC complex has a greater chance of being recognized by T-cells. Studies have indicated that the AFP (542-550) peptide is stable for 2 to 4 hours in dissociation-kinetic assays. aai.orgnih.govatlasgeneticsoncology.org This prolonged presentation is a key factor in its immunogenicity. nih.gov
Impact of Environmental Factors on Conformation
The conformation of the larger AFP molecule, and by extension its peptide fragments, can be influenced by various environmental factors. Conditions such as pH, temperature, and the concentration of certain ligands can induce conformational changes in the full-length AFP protein. mdpi.com While specific studies on the isolated AFP (542-550) peptide are less common, it is understood that the local microenvironment can affect the tertiary structure of the parent protein, potentially exposing or concealing peptide sequences like 542-550. imrpress.comatlasgeneticsoncology.org These conformational shifts can be reversible and may play a role in the protein's diverse biological activities. atlasgeneticsoncology.org
Epitope Mapping and Characterization of Alpha-fetoprotein (542-550)
Epitope mapping has been instrumental in identifying Alpha-fetoprotein (542-550) as a key target for the immune system. This involves pinpointing the specific regions of the peptide that are recognized by immune cells.
Delineation of Immunodominant Regions
Alpha-fetoprotein (542-550) has been identified as an immunodominant epitope, meaning it is a primary target for the T-cell immune response. aai.orgimrpress.comnih.govnih.gov It is one of several HLA-A*0201-restricted immunodominant epitopes derived from human AFP. aai.orgimrpress.comaacrjournals.orgatlasgeneticsoncology.org This peptide can be naturally processed and presented by cancer cells, making it a recognizable target for cytotoxic T-lymphocytes (CTLs). aai.orgatlasgeneticsoncology.org The ability to generate AFP-specific CTLs in both human cell cultures and in mice highlights its significance as an immunodominant region. aai.orgaacrjournals.org
Molecular and Cellular Interactions of Alpha Fetoprotein 542 550
Binding to Major Histocompatibility Complex (MHC) Class I Molecules
The presentation of peptide antigens by Major Histocompatibility Complex (MHC) class I molecules is a critical step in the activation of cytotoxic T lymphocytes (CTLs). The interaction between the Alpha-fetoprotein (542-550) peptide and MHC class I molecules, specifically HLA-A*0201, has been a subject of detailed investigation.
Specificity and Affinity of HLA-A*0201 Interaction
The Alpha-fetoprotein (542-550) peptide has been identified as an HLA-A2.1-restricted epitope. nih.govaacrjournals.org It possesses the necessary anchor residues that allow it to bind to the peptide-binding groove of the HLA-A0201 molecule. aai.orgaai.org Studies have shown that this peptide can stabilize the expression of HLA-A0201 on the surface of T2 cells, a cell line deficient in TAP (transporter associated with antigen processing), in a concentration-dependent manner. aai.orgaai.org This stabilization assay is a common method to assess the binding affinity of peptides to MHC class I molecules.
While identified as an immunodominant epitope, the Alpha-fetoprotein (542-550) peptide exhibits a low binding affinity for HLA-A2.1. aacrjournals.orgnih.gov However, this is counterbalanced by slow off-rate kinetics, suggesting that once bound, the peptide-MHC complex is relatively stable. aacrjournals.orgnih.gov Further research has explored modifications to the peptide sequence to enhance its MHC binding capacity. For instance, replacing the glutamine at the anchor position 9 with a leucine (B10760876) was found to improve MHC binding and subsequent T-cell responses. nih.gov
| Peptide | Modification | MHC Binding | Reference |
|---|---|---|---|
| AFP (542-550) (GVALQTMKQ) | None (Wild-type) | Low affinity, but stabilizes HLA-A*0201 | aacrjournals.orgnih.gov |
| Modified AFP (542-550) | Glutamine at position 9 replaced with Leucine | Enhanced | nih.gov |
| Modified AFP (542-550) | Leucine at position 4 replaced with Alanine (B10760859) | Not altered | nih.gov |
Dissociation Kinetics and Stability of MHC-Peptide Complexes
The stability of the peptide-MHC complex is a crucial factor in determining the immunogenicity of a peptide. A stable complex ensures prolonged presentation of the antigen to T cells, increasing the likelihood of T-cell activation. Despite its low affinity, the Alpha-fetoprotein (542-550)-HLA-A*0201 complex demonstrates notable stability, characterized by slow dissociation kinetics. aacrjournals.orgnih.gov
In dissociation-kinetic assays, the Alpha-fetoprotein (542-550) peptide, along with other AFP-derived epitopes, showed stability for 2 to 4 hours. aai.orgaai.orgatlasgeneticsoncology.org This prolonged presentation is thought to be a key factor in its ability to elicit a T-cell response. The stability of peptide-MHC I complexes is generally correlated with immunogenicity, as complexes with low stability may dissociate before encountering a specific T-cell clone. conicet.gov.ar
Interaction with Antigen-Presenting Cells (APCs)
Antigen-presenting cells, particularly dendritic cells (DCs), are essential for initiating T-cell responses. They process and present antigens to T cells, providing the necessary signals for their activation and differentiation.
Dendritic Cell Processing and Presentation of Alpha-fetoprotein (542-550)
Dendritic cells can effectively process and present the Alpha-fetoprotein (542-550) peptide. aai.orgimrpress.com Studies have demonstrated that dendritic cells transduced with a recombinant adenovirus vector encoding the full-length AFP protein can process and present the AFP (542-550) epitope in the context of HLA-A*0201. aacrjournals.orgaai.org This indicates that this peptide is a naturally processed epitope. aacrjournals.orgaai.org
Furthermore, dendritic cells pulsed directly with the synthetic Alpha-fetoprotein (542-550) peptide are capable of stimulating AFP-specific T-cell responses. nih.govaacrjournals.org This has been demonstrated in both human T-cell cultures and in HLA-A2.1/Kb transgenic mice. nih.govaacrjournals.org The ability of DCs to present this peptide is a cornerstone of its investigation for use in cancer vaccines and immunotherapies. nih.govnih.gov
Modulation of Dendritic Cell Function by Alpha-fetoprotein (542-550)
While the peptide itself is used to stimulate an immune response, the full-length AFP protein has been shown to have immunomodulatory effects on dendritic cells. krummel.orgnih.govscientificarchives.com AFP can impair the maturation and function of DCs, leading to a state of immune tolerance. nih.govscientificarchives.comgsconlinepress.com Specifically, AFP has been reported to inhibit the differentiation and maturation of dendritic cells, reduce the expression of co-stimulatory molecules like CD80 and CD86, and decrease their capacity to stimulate T-cell proliferation. krummel.orgnih.govscientificarchives.com Tumor-derived AFP, in particular, can skew DC metabolism towards glycolysis, further suppressing their immune-stimulatory function. krummel.org It is important to distinguish these effects of the full-length protein from the use of the specific AFP (542-550) peptide, which is intended to bypass such immunosuppressive mechanisms by directly loading onto MHC molecules of professional APCs.
T-Lymphocyte Recognition and Activation by Alpha-fetoprotein (542-550)
The ultimate goal of antigen presentation is the recognition by and activation of T lymphocytes. The Alpha-fetoprotein (542-550) peptide has been shown to be a potent activator of AFP-specific T cells.
The human T-cell repertoire contains clones capable of recognizing the Alpha-fetoprotein (542-550) peptide presented by HLA-A*0201. aacrjournals.orgnih.govnih.gov This is significant because AFP is a "self" antigen, and T cells reactive to self-antigens are often deleted during development to prevent autoimmunity. aacrjournals.org The existence of these T cells suggests that tolerance to AFP is incomplete. nih.gov
T cells stimulated with Alpha-fetoprotein (542-550) exhibit effector functions, including cytotoxicity and cytokine production. aai.orgaai.org Specifically, these T cells can lyse AFP-expressing tumor cells and produce IFN-gamma, a key cytokine in anti-tumor immunity. aacrjournals.orgaai.orgaai.org Both CD8+ cytotoxic T lymphocytes and, in some contexts with other AFP epitopes, CD4+ helper T cells can be activated. imrpress.com The ability to generate robust T-cell responses against this peptide forms the basis for its investigation in immunotherapeutic strategies against AFP-producing cancers like hepatocellular carcinoma. nih.govimrpress.comnih.gov
| T-Cell Response | Key Findings | Reference |
|---|---|---|
| Recognition | Human T-cell repertoire recognizes AFP (542-550) in the context of HLA-A0201. | aacrjournals.orgnih.govnih.gov |
| Activation | Peptide-pulsed or transduced DCs activate AFP-specific T cells. | nih.govaacrjournals.org |
| Effector Function | Activated T cells demonstrate cytotoxicity against AFP+ tumor cells and secrete IFN-γ. | aacrjournals.orgaai.orgaai.org |
| In Vivo Immunogenicity | Immunogenic in HLA-A0201 transgenic mice. | nih.govaai.org |
Generation of Alpha-fetoprotein (542-550)-Specific T-Cell Responses
The Alpha-fetoprotein (542-550) peptide, with the amino acid sequence GVALQTMKQ, is recognized as an immunogenic epitope capable of generating specific T-cell responses. aacrjournals.org This recognition is primarily restricted by the Human Leukocyte Antigen (HLA) class I molecule, HLA-A*0201. aacrjournals.orgaai.org Research has demonstrated that this peptide is naturally processed and presented on the surface of cancer cells, such as hepatocellular carcinoma (HCC) cells, that express AFP. aacrjournals.orgaai.org
The generation of T-cell responses against AFP (542-550) has been observed in both in vitro and in vivo studies. In laboratory settings, peripheral blood mononuclear cells from healthy donors and patients with HCC have been stimulated with the synthetic AFP (542-550) peptide, leading to the expansion of T-cells that are specific to this epitope. aacrjournals.orgnih.gov Furthermore, studies using HLA-A*0201 transgenic mice have shown that immunization with this peptide can induce a specific T-cell response. aacrjournals.orgaai.org These findings underscore the peptide's potential as a target for cancer vaccines and T-cell based immunotherapies. aacrjournals.org
A key component in the initiation of this immune response is the dendritic cell (DC). aacrjournals.org DCs are potent antigen-presenting cells that can be engineered to express AFP. These modified DCs are capable of processing the full-length AFP and presenting the (542-550) peptide on their HLA-A*0201 molecules, thereby priming and activating AFP-specific T-cells. aacrjournals.org The ability to generate these specific T-cell responses, even in patients with high circulating levels of the full AFP protein, suggests that the immune system can be directed to target this self-antigen when presented in the right context.
Mechanisms of T-Cell Activation and Proliferation
The activation and proliferation of T-cells specific for Alpha-fetoprotein (542-550) are initiated through the interaction of the T-cell receptor (TCR) on CD8+ T-cells with the peptide-MHC class I complex on the surface of antigen-presenting cells or tumor cells. aacrjournals.orgscienceforecastoa.com The AFP (542-550) peptide binds to the groove of the HLA-A*0201 molecule, and this complex is then recognized by the corresponding TCR. aai.org
Upon successful recognition, a signaling cascade is triggered within the T-cell, leading to its activation. A hallmark of this activation is the production of cytokines, most notably interferon-gamma (IFN-γ). aacrjournals.orgaai.orgnih.gov The secretion of IFN-γ is a critical component of the anti-tumor immune response, as it can enhance the expression of MHC molecules on tumor cells, making them more visible to the immune system, and has direct anti-proliferative and pro-apoptotic effects on cancer cells.
Activated AFP (542-550)-specific T-cells also develop cytotoxic capabilities, transforming into cytotoxic T-lymphocytes (CTLs). aacrjournals.org These CTLs are able to directly kill target cells, such as HCC cells, that present the AFP (542-550) peptide on their surface. aacrjournals.orgaai.org This cytotoxic activity is a primary mechanism by which the immune system can eliminate cancerous cells. The proliferation of these activated T-cells ensures that a sufficient number of effector cells are available to mount an effective anti-tumor response.
| Finding | Organism/System Studied | Key Outcome | Reference |
| Generation of specific CTLs | Human T-cell cultures | T-cells recognized and killed tumor cells presenting AFP (542-550). | aacrjournals.org |
| IFN-γ Production | Human T-cell cultures & HLA-A*0201 transgenic mice | T-cells produced IFN-γ in response to the peptide. | aacrjournals.orgaai.orgnih.gov |
| In Vivo T-cell Expansion | Patients with HCC | Immunization with AFP peptides led to the expansion of AFP-specific T-cells. | aacrjournals.org |
Other Predicted Molecular Binding Partners and Receptors
While the interaction of Alpha-fetoprotein (542-550) with the T-cell receptor via HLA-A*0201 is well-documented, the broader binding profile of this specific peptide is less clear. However, by examining the interactions of the full-length AFP protein, we can hypothesize potential binding partners for its constituent peptides.
Exploration of Mucin and Scavenger Receptor Families
Research on the full-length AFP protein has indicated interactions with members of the mucin (MUC) and scavenger receptor (SR) families. nih.govfrontiersin.orgnih.gov Mucins, such as MUC1 and MUC4, are large glycoproteins that are often overexpressed in cancer cells and are implicated in tumor progression. nih.govresearchgate.netresearchgate.net It has been proposed that AFP can bind to these mucins, potentially influencing cell signaling pathways that promote cancer cell proliferation and survival. nih.govresearchgate.netresearchgate.net
| Receptor Family | Potential Interacting Full-Length Protein | Implicated Function of Interaction | Reference |
| Mucin Family (e.g., MUC1, MUC4) | Alpha-fetoprotein (full-length) | Promotion of cancer cell proliferation and survival. | nih.govresearchgate.netresearchgate.net |
| Scavenger Receptor Family | Alpha-fetoprotein (full-length) | Cellular uptake and subsequent intracellular signaling. | nih.govfrontiersin.orgresearchgate.net |
Hypothetical Interactions with Growth Factors and Cytoskeletal Proteins
The full-length alpha-fetoprotein has been shown to interact with various growth factors and components of the cytoskeleton, suggesting that its peptide fragments may also possess such capabilities. atlasgeneticsoncology.orgresearchopenworld.com The domains of AFP have been found to contain sequences with homology to growth factors and have been implicated in modulating their activity. atlasgeneticsoncology.orgnih.gov For instance, AFP has been shown to interact with the epidermal growth factor (EGF) receptor. nih.gov
Furthermore, AFP has been linked to the regulation of the cellular cytoskeleton. researchopenworld.comesmed.org The intracellular domains of some receptors that bind AFP are known to connect with cytoskeletal-associated proteins. researchopenworld.com These interactions can influence cell shape, motility, and adhesion, all of which are critical aspects of cancer metastasis. atlasgeneticsoncology.orgresearchopenworld.com Although speculative, it is possible that the AFP (542-550) sequence, as part of the larger protein, could be involved in these hypothetical interactions, thereby contributing to the multifaceted roles of AFP in cell biology and pathology. atlasgeneticsoncology.org
| Interacting Partner | Potential Interaction of Full-Length Protein | Hypothetical Function | Reference |
| Growth Factors (e.g., EGF) | Binding to growth factor receptors. | Modulation of growth factor signaling pathways. | nih.gov |
| Cytoskeletal Proteins | Indirectly, via receptor binding. | Influence on cell adhesion, migration, and shape. | researchopenworld.comesmed.org |
Mechanistic Elucidation of Alpha Fetoprotein 542 550 Biological Activities
Immunomodulatory Effects of Alpha-fetoprotein (542-550)
Alpha-fetoprotein (AFP) and its peptide derivatives, including AFP (542-550), exert significant immunomodulatory effects, influencing a wide range of immune cells and their functions. nih.govgsconlinepress.com These effects are crucial in contexts such as pregnancy, autoimmune diseases, and cancer, where AFP can create an immunosuppressive environment. nih.govgsconlinepress.comnih.gov
Induction of T-Cell Apoptosis and Regulatory T-Cell Differentiation
AFP and its derivatives play a role in modulating T-cell responses, including the induction of apoptosis and the differentiation of regulatory T-cells (Tregs). AFP can induce lymphocyte apoptosis and influence the differentiation of T lymphocytes into CD4+ and CD8+ T cells. frontiersin.org One of the key mechanisms of AFP-mediated immunosuppression is the promotion of naïve T-cell differentiation into Tregs, a process often mediated by AFP-altered dendritic cells (DCs). nih.govmdpi.comescholarship.org This contributes to a state of immune tolerance. frontiersin.org In experimental models, T-cells from AFP-treated mice showed reduced proliferation and activity towards specific antigens. gsconlinepress.com The peptide AFP (542-550) itself has been identified as a cytotoxic T-lymphocyte (CTL) epitope, capable of being recognized by the human T-cell repertoire. atlasgeneticsoncology.orgimrpress.com
Effects on Natural Killer (NK) Cell Viability and Function
The impact of AFP on Natural Killer (NK) cells is multifaceted, affecting both their viability and functional capabilities. gsconlinepress.comnih.gov Tumor-derived AFP (tAFP), in particular, has been shown to have a direct immunosuppressive role on NK cells. nih.gov While short-term exposure can induce a pro-inflammatory and hyperresponsive phenotype in NK cells, leading to enhanced tumor cell killing, prolonged exposure to tAFP can inhibit NK cell proliferation and viability. nih.govnih.gov This negative effect on viability is thought to be mediated by low molecular mass cargo that co-purifies with tAFP, whereas the activation of NK cells is a direct effect of the AFP protein itself. nih.gov AFP can also cause apoptosis of NK cells or block their activation by dendritic cells. mdpi.com
Role in Immune Evasion Mechanisms in Experimental Models
In experimental settings, AFP and its peptides have been shown to contribute to immune evasion by tumors. gsconlinepress.com One of the primary mechanisms is the creation of an immunosuppressive tumor microenvironment. mdpi.com This is achieved by inhibiting the maturation and function of dendritic cells, which are crucial for initiating anti-tumor immune responses. dovepress.com AFP can also induce the apoptosis of immune cells and promote the differentiation of regulatory T cells, further dampening the immune attack against cancer cells. frontiersin.orgdovepress.com For instance, AFP can shield tumor cells from TNF-induced apoptosis and protect them from cytotoxic lymphocyte attack. gsconlinepress.com The peptide AFP (542-550) is a recognized T-cell epitope, and its presentation can influence the T-cell response within the tumor microenvironment. imrpress.comresearchgate.net
Modulation of Cellular Metabolism by Alpha-fetoprotein Peptides
Recent research has highlighted the role of AFP peptides in modulating cellular metabolism, particularly within immune cells like dendritic cells (DCs). nih.gov Tumor-derived AFP, especially when bound to polyunsaturated fatty acids (PUFAs), can skew the metabolism of DCs towards glycolysis. aacrjournals.orgresearchgate.net This metabolic reprogramming involves increased glucose uptake and lactate (B86563) secretion, which negatively impacts the stimulatory capacity of DCs. aacrjournals.orgresearchgate.net This alteration of DC metabolism is a key mechanism through which AFP exerts its immunomodulatory effects, ultimately promoting immune suppression. nih.gov The specific fatty acids bound to AFP can influence its function, with some promoting anti-inflammatory effects and others contributing to pro-inflammatory responses. researchgate.net
Influence on Cell Signaling Pathways in Research Systems
AFP and its derived peptides can influence various intracellular signaling pathways, thereby regulating cell growth, survival, and proliferation. mdpi.com In many cancer models, AFP activates the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and can enhance glycolytic activity. mdpi.comfrontiersin.org Cytoplasmic AFP can also interfere with apoptotic signaling by binding to caspase-3 and affecting pathways like the TGF-β and p53/Bax/caspase-3 signaling cascades. mdpi.comfrontiersin.org Furthermore, AFP-derived peptides, such as the Growth Inhibitory Peptide (GIP), have been reported to regulate cytoplasmic signal transduction cascades, including the MAP kinase pathway. researchgate.netbenthamscience.comnih.gov The interaction of AFP with its receptors can trigger these growth-promoting signals and lead to the endocytosis of AFP, which then interacts with cytoplasmic proteins to modulate these pathways. frontiersin.org
Methodological Approaches for Alpha Fetoprotein 542 550 Research
Peptide Synthesis and Purification Techniques
The generation of the Alpha-fetoprotein (AFP) (542-550) peptide for research purposes is typically achieved through chemical synthesis. aacrjournals.orgnih.gov Standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a common method employed. aacrjournals.org This process involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support.
Following synthesis, the crude peptide is cleaved from the resin and must undergo rigorous purification to ensure that subsequent biological assays are not influenced by contaminants. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purification. aai.org Specifically, reverse-phase HPLC is often used, where the peptide mixture is passed through a column containing a non-polar stationary phase. A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the peptides based on their hydrophobicity, allowing for the isolation of the desired AFP (542-550) peptide at a high degree of purity. aai.org
In vitro Immunological Assays for Peptide Activity
A critical aspect of AFP (542-550) research is to determine its immunogenicity, specifically its ability to be recognized by and to activate components of the immune system, such as T-cells. aai.orgnih.gov A variety of in vitro assays are used to characterize the peptide's interaction with immune cells and its potential as an epitope for immunotherapy. nih.govatlasgeneticsoncology.orgaacrjournals.orgaacrjournals.org
For the AFP (542-550) peptide to be recognized by CD8+ T-cells, it must first bind to a Major Histocompatibility Complex (MHC) class I molecule, such as HLA-A*0201. nih.govatlasgeneticsoncology.org MHC-peptide binding assays are therefore crucial to determine the affinity and stability of this interaction.
One common method is a concentration-dependent class I binding assay using TAP-deficient T2 cells. aai.orgnih.gov These cells have a defect in the Transporter associated with Antigen Processing (TAP), which means they have a low level of stable MHC class I molecules on their surface unless an external peptide binds to them. By incubating T2 cells with varying concentrations of the AFP (542-550) peptide, researchers can measure the stabilization of HLA-A*0201 molecules on the cell surface, often detected by flow cytometry using a specific antibody. aai.org Studies have shown that AFP (542-550) has a low binding affinity for HLA-A2.1. nih.govaacrjournals.org
In addition to binding affinity, the stability of the peptide-MHC complex is evaluated using dissociation-kinetic (off-kinetics) assays. nih.govatlasgeneticsoncology.org In these assays, cells are first loaded with the peptide and then the rate at which the peptide dissociates from the MHC molecule is measured over time. aai.org Despite its low binding affinity, the hAFP(542-550)-HLA-A2.1 complex exhibits slow off-kinetics, with a stability of 2-4 hours, a characteristic that is favorable for T-cell recognition. nih.govaacrjournals.orgaai.orgatlasgeneticsoncology.orgnih.gov
Table 1: MHC-Peptide Binding Characteristics of AFP (542-550)
| Property | Finding | Source |
|---|---|---|
| Binding Affinity to HLA-A2.1 | Low | nih.gov, aacrjournals.org |
| MHC Stabilization | Stabilized HLA-A*0201 on T2 cells in a concentration-dependent manner. | nih.gov, atlasgeneticsoncology.org, aai.org, nih.gov |
| Complex Stability (Off-Kinetics) | Stable for 2-4 hours. | nih.gov, atlasgeneticsoncology.org, aai.org, nih.gov |
To determine if the AFP (542-550) peptide can induce a functional T-cell response, cytotoxicity and cytokine release assays are performed. nih.govaacrjournals.org These assays test whether T-cells, after being stimulated with the peptide, can recognize and kill target cells presenting this peptide and/or produce specific signaling molecules called cytokines. nih.govatlasgeneticsoncology.org
Cytotoxicity assays, such as the standard chromium-51 (B80572) release assay, measure the ability of peptide-specific Cytotoxic T-Lymphocytes (CTLs) to lyse target cells. aacrjournals.org In these experiments, target cells (e.g., AFP-expressing tumor cells or peptide-pulsed cells) are labeled with a radioactive tracer. aacrjournals.org When CTLs recognize the AFP (542-550) peptide on the target cell surface, they induce cell death, releasing the tracer which can then be quantified. aacrjournals.org Research has demonstrated that T-cells generated against AFP (542-550) can effectively kill AFP-expressing hepatocellular carcinoma (HCC) cell lines and other target cells presenting the peptide. nih.govaacrjournals.org
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-producing cells. aacrjournals.org To assess the response to AFP (542-550), T-cells are co-cultured with the peptide or with antigen-presenting cells that have been pulsed with the peptide. aacrjournals.orgaacrjournals.org The assay specifically measures the number of T-cells that secrete a particular cytokine, most commonly Interferon-gamma (IFN-γ), which is a key indicator of a Th1-type anti-tumor immune response. aacrjournals.orgnih.govaacrjournals.org Studies have consistently shown that AFP (542-550) can stimulate both human and mouse T-cells to produce IFN-γ upon recognition of the peptide on target cells. nih.govaacrjournals.orgnih.govatlasgeneticsoncology.org
Table 2: Summary of Functional T-Cell Responses to AFP (542-550)
| Assay Type | Key Finding | Source |
|---|---|---|
| Cytotoxicity Assay | AFP (542-550)-specific T-cells recognize and kill AFP-transfected and AFP-expressing tumor cells. | nih.gov, nih.gov, atlasgeneticsoncology.org, aai.org, aacrjournals.org |
| ELISPOT (IFN-γ) | T-cells stimulated with AFP (542-550) show a significant increase in IFN-γ secretion when re-exposed to the peptide or AFP-expressing cells. | nih.gov, nih.gov, aacrjournals.org, aacrjournals.org |
These assays aim to demonstrate that the AFP (542-550) peptide can induce the expansion (proliferation) and maturation (differentiation) of naive T-cells into functional effector cells. nih.govatlasgeneticsoncology.org This is typically done by co-culturing peripheral blood mononuclear cells (PBMCs) from healthy donors or patients with the peptide. aai.orgnih.gov Dendritic cells (DCs), which are potent antigen-presenting cells, are often pulsed with the peptide or genetically engineered to express the full AFP protein to stimulate the T-cells. nih.govaacrjournals.org
After several rounds of stimulation in culture, the expansion of peptide-specific T-cells is measured. aacrjournals.org This can be done by counting the cells or using more sophisticated techniques like MHC class I tetramer assays, which use fluorescently-labeled MHC-peptide complexes to directly stain and quantify T-cells with receptors specific for AFP (542-550). aacrjournals.org Studies have successfully generated and expanded AFP (542-550)-specific CTLs from the peripheral blood of healthy HLA-A*0201 donors and from HLA-transgenic mice. nih.govaai.orgnih.govatlasgeneticsoncology.org These expanded T-cell populations are then used in the functional assays described above to confirm their cytotoxic and cytokine-producing capabilities. nih.govaacrjournals.org
Structural Analysis Techniques
Structural analysis is employed to confirm the identity and integrity of the synthesized AFP (542-550) peptide and, importantly, to verify that this specific peptide is naturally processed and presented by cancer cells. aai.orgnih.gov
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the precise identification of molecules, including peptides. aai.orgnih.govnih.gov In the context of AFP (542-550) research, it serves two primary purposes. First, it is used to verify the molecular weight and thus confirm the correct synthesis of the GVALQTMKQ peptide. aai.org
Second, and more critically, mass spectrometry is used to prove that the AFP (542-550) peptide is a naturally occurring epitope. aai.orgnih.gov This involves a complex process where peptides bound to MHC class I molecules are eluted from the surface of human hepatocellular carcinoma (HCC) cell lines that are positive for both HLA-A*0201 and AFP. aai.orgnih.govnih.gov The collected pool of naturally processed peptides is then separated, typically using HPLC, and analyzed by mass spectrometry. aai.org Through this method, researchers have successfully identified the AFP (542-550) peptide from the surface of an HCC cell line, providing compelling evidence that it is naturally processed and presented, making it a valid target for T-cell based immunotherapy. aai.orgnih.govatlasgeneticsoncology.orgnih.gov
Spectroscopic Methods for Conformational Analysis
Spectroscopic techniques are pivotal for elucidating the three-dimensional structure and conformational dynamics of peptides like Alpha-fetoprotein (AFP) (542-550). These methods provide insights into the secondary structure, folding properties, and stability of the peptide under various conditions. researchgate.netnih.gov Two of the most common techniques for this purpose are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Circular Dichroism (CD) Spectroscopy is a rapid and non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. biorxiv.orgjascoinc.com The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide's secondary structure. researchgate.netspringernature.com For a peptide like AFP (542-550), CD spectroscopy could be used to determine if it adopts a specific conformation in solution, such as an α-helix, β-sheet, or a random coil. researchgate.net For instance, an α-helical structure would characteristically show two negative bands around 222 nm and 208 nm, while a β-sheet would have a negative band between 210-220 nm. researchgate.net By monitoring changes in the CD spectrum, researchers can assess how factors like pH, temperature, or binding to other molecules affect the peptide's conformation. researchgate.netbiorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information about proteins and peptides in solution, offering atomic-level detail. univr.itnih.gov For a peptide such as AFP (542-550), 1H NMR spectroscopy can be used to determine the precise arrangement of its atoms in three-dimensional space. nih.gov This method relies on the magnetic properties of atomic nuclei. The conformation of 'substrate' proteins as they interact with chaperone proteins has been probed using 1H NMR spectroscopy. nih.gov Although NMR can be complex for large proteins, it is well-suited for smaller peptides and can reveal detailed information about bond angles, distances between atoms, and the flexibility of the peptide backbone. nih.gov
While specific conformational studies on the isolated AFP (542-550) peptide are not extensively detailed in the provided literature, these spectroscopic methods represent the standard and powerful approaches that would be employed for such an analysis.
Comparative and Derivative Studies of Alpha Fetoprotein 542 550
Comparison with Other Alpha-fetoprotein-Derived Immunodominant Peptides
AFP(542-550) is one of several immunodominant peptides derived from human alpha-fetoprotein that are recognized by the human T-cell repertoire. aai.org In a comprehensive screening of 74 potential HLA-A*0201-restricted peptides from the human AFP amino acid sequence, three other new epitopes were identified as being immunogenic: hAFP137–145 (PLFQVPEPV), hAFP158–166 (FMNKFIYEI), and hAFP325–334 (GLSPNLNRFL). aai.orgaacrjournals.org
These four peptides, including AFP(542-550), have been shown to be naturally processed and presented on the surface of HLA-A0201 positive human hepatocellular carcinoma (HCC) cell lines. aai.orgatlasgeneticsoncology.org All four peptides possess the necessary anchor residues for binding to the HLA-A0201 molecule and can stabilize its expression on T2 cells, a cell line deficient in TAP (transporter associated with antigen processing), which is indicative of their binding affinity. nih.govaai.org In dissociation-kinetic assays, these peptides demonstrated stability for 2 to 4 hours. nih.govatlasgeneticsoncology.org
Functionally, each of these peptides, including AFP(542-550), can induce peptide-specific T-cell responses in vitro from healthy HLA-A0201 donors. aai.orgaacrjournals.org These T-cells are capable of recognizing and killing AFP-expressing tumor cells in cytotoxicity assays and are stimulated to produce IFN-γ. aai.orgatlasgeneticsoncology.org The immunogenicity of these peptides has also been confirmed in vivo using HLA-A0201/Kb-transgenic mice. nih.govaai.org
While all four peptides are considered immunodominant, there can be variations in the magnitude of the immune response they elicit. nih.gov In a phase I/II clinical trial involving HCC patients, immunization with dendritic cells pulsed with all four peptides resulted in the expansion of AFP-specific T-cells against at least one of the peptides in the majority of subjects. aacrjournals.org This suggests that using a combination of these peptides could be a more effective immunotherapeutic strategy than using a single peptide alone. aacrjournals.org
Beyond the HLA-A0201-restricted epitopes, other studies have identified AFP-derived peptides restricted by different HLA alleles, such as HLA-A2402. nih.gov Five such peptides were shown to induce CTLs that could kill an AFP-producing hepatoma cell line. nih.gov This highlights the diversity of immunogenic peptides within the AFP protein that can be targeted for immunotherapy in individuals with different HLA types.
Table 1: Comparison of Immunodominant HLA-A*0201-Restricted AFP Peptides
| Peptide | Sequence | Key Features |
| hAFP(542-550) | GVALQTMKQ | Naturally processed and presented; induces specific T-cell responses. nih.govaai.org |
| hAFP(137–145) | PLFQVPEPV | Naturally processed and presented; induces specific T-cell responses. aai.orgaacrjournals.org |
| hAFP(158–166) | FMNKFIYEI | Naturally processed and presented; induces specific T-cell responses. aai.orgaacrjournals.org |
| hAFP(325–334) | GLSPNLNRFL | Naturally processed and presented; induces specific T-cell responses. aai.orgaacrjournals.org |
Mutational Analysis and Structure-Activity Relationship (SAR)
To delineate the critical amino acid residues for the immunological activity of AFP(542-550), mutational analyses have been performed. nih.govnih.gov These studies involve systematically substituting individual amino acids within the peptide and evaluating the impact on MHC binding and T-cell recognition.
A key focus of this research has been the anchor residues, which are crucial for binding to the MHC molecule, and the T-cell receptor (TCR) contact residues, which are recognized by T-cells. For HLA-A2.1-restricted peptides, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9). nih.gov
In the case of AFP(542-550) (GVALQTMKQ), the valine at P2 is a primary anchor. nih.gov The glutamine at P9 is a less optimal anchor for HLA-A2.1. nih.govnih.gov Studies have shown that substituting this glutamine with a leucine (B10760876) (L) or valine (V) can enhance MHC binding affinity. nih.govnih.gov
Non-anchor residues also play a critical role in T-cell recognition. A significant finding was that the substitution of the leucine at the non-anchor position 4 (P4) with an alanine (B10760859) (A) greatly diminished T-cell recognition, even though this change did not affect MHC binding. nih.gov This indicates that the side chain of the amino acid at P4 is a critical contact point for the T-cell receptor. nih.gov
Conversely, substitutions at other non-anchor positions, such as P1, P5, P6, P7, and P8, had less of an impact on T-cell recognition, suggesting these residues are less critical for the interaction with the TCR. nih.gov
Table 2: Summary of Mutational Analysis of AFP(542-550)
| Position | Original Amino Acid | Substitution | Effect on MHC Binding | Effect on T-Cell Recognition |
| P9 | Glutamine (Q) | Leucine (L) | Enhanced | Enhanced T-cell response nih.gov |
| P4 | Leucine (L) | Alanine (A) | Unaltered | Greatly diminished nih.gov |
| P2, P9 | Various | Various | Some improved binding | Variable, Q to L at P9 was optimal nih.gov |
| P3/P9 | Various | Various | Some improved binding | No effect on stimulation nih.gov |
| P1, P5, P6, P7, P8 | Various | Alanine (A) | Unaltered | Little to no effect nih.gov |
Development and Evaluation of Alpha-fetoprotein (542-550) Analogs
Based on the insights from mutational analyses, several analogs of AFP(542-550) have been developed and evaluated with the goal of improving their immunogenicity. nih.govnih.gov The primary strategy has been to create modified peptides (heteroclitic peptides) that have a higher affinity for the MHC molecule, which can lead to more potent T-cell priming.
A prominent example is the analog where the glutamine at P9 is replaced with a leucine (GVALQTML). nih.gov This modification was shown to enhance binding to the HLA-A2.1 molecule and lead to more robust AFP-specific T-cell responses in HLA-A2.1 transgenic mice. nih.gov This suggests that such an analog could be a more effective immunogen for cancer vaccines.
Another approach has been to create analogs with substitutions at both anchor and non-anchor positions. nih.gov For instance, combining a substitution at P3 with a substitution at P9 was explored. While some of these dual-substituted analogs showed enhanced binding characteristics, they did not necessarily lead to a greater magnitude of immune response induction compared to the parent peptide. nih.gov
The evaluation of these analogs typically involves a series of in vitro and in vivo experiments. In vitro assays measure the peptide's ability to bind to MHC molecules and to be recognized by T-cells. nih.govaai.org In vivo studies, often in transgenic mice expressing human HLA molecules, assess the peptide's capacity to prime and expand specific T-cell populations. nih.govnih.govaai.org
These comparative and derivative studies are crucial for the rational design of peptide-based cancer vaccines. By understanding the structure-activity relationships of immunodominant epitopes like AFP(542-550), researchers can engineer more potent and effective immunotherapeutic agents.
Future Research Trajectories for Alpha Fetoprotein 542 550
Unraveling Novel Molecular Targets and Binding Partners
While the primary known binding partner for AFP (542-550) is the T-cell receptor (TCR) when the peptide is presented by the HLA-A2.1 major histocompatibility complex (MHC) molecule, the full scope of its molecular interactions remains an open area of investigation. aacrjournals.org The parent protein, AFP, is known for its promiscuous binding capabilities, interacting with a wide array of molecules including fatty acids, retinoids, steroids, and various cell surface receptors. mdpi.comatlasgeneticsoncology.org This suggests that its peptide fragments could possess latent interaction motifs.
Future research will likely focus on identifying other potential binding partners for the AFP (542-550) peptide. This involves screening for interactions with other immune cell receptors beyond the TCR, as well as intracellular proteins that might influence its processing and presentation. The full AFP molecule has been shown to interact with cytoplasmic proteins like retinoic acid receptors (RARs), raising questions about whether specific peptide fragments can also modulate intracellular signaling pathways. nih.gov Identifying novel molecular targets is critical for understanding if this peptide has biological functions independent of T-cell recognition and for uncovering potential off-target effects in therapeutic contexts.
| Molecule/Fragment | Known Binding Partners | Potential Future Research Targets |
|---|---|---|
| Full-Length AFP | RECAF (AFP receptor), scavenger receptors, fatty acids, retinoids, steroids, heavy metals, bilirubin. mdpi.comatlasgeneticsoncology.orgfrontiersin.org | Undescribed intracytoplasmic proteins, chemokine receptors. mdpi.comfrontiersin.org |
| Alpha-fetoprotein (542-550) | T-Cell Receptor (TCR) via HLA-A2.1 MHC Complex. aacrjournals.org | Other immune receptors (e.g., on NK cells, Dendritic cells), intracellular trafficking proteins, heat shock proteins. |
Advanced Mechanistic Studies at the Subcellular Level
The journey of the AFP (542-550) epitope from its origin within the full-length AFP protein to its presentation on the cell surface is a complex process that is not fully elucidated. The full protein is known to be internalized by cells and trafficked through subcellular compartments, including the Golgi complex, where it can be degraded or can influence signaling pathways. frontiersin.orgnih.gov A key future research direction is to apply advanced cell biology and imaging techniques to precisely map this intracellular trafficking.
Understanding the proteolytic cleavage events that generate the AFP (542-550) peptide and the role of the proteasome and other cellular machinery in this process is crucial. Studies could investigate how factors within the tumor microenvironment affect the efficiency of this processing and presentation. For instance, it is known that full-length AFP can modulate cellular pathways like the PI3K/Akt signaling pathway; whether the generation of specific peptides is linked to these signaling activities is an important question. frontiersin.org Research at the subcellular level will clarify the mechanisms that govern the availability of this peptide for immune surveillance and could reveal points for therapeutic intervention to enhance its presentation on cancer cells.
Development of Research Tools and Probes Based on Alpha-fetoprotein (542-550)
The specific nature of the AFP (542-550) peptide makes it an excellent candidate for development into sophisticated research tools and diagnostic probes. The peptide is already used experimentally to generate and test AFP-specific T-cell responses in laboratory settings. aacrjournals.orgnih.gov
Future work will likely involve creating modified versions of the peptide with enhanced properties. For example, substitutions at key amino acid positions have been shown to improve MHC binding affinity and T-cell recognition, creating more potent reagents for immunological studies. researchgate.net Furthermore, the peptide can be conjugated to fluorescent dyes or radioisotopes to create probes for a variety of applications:
Visualizing Immune Synapses: Labeled peptides can be incorporated into MHC complexes to directly visualize the interaction between antigen-presenting cells and specific T-cells.
Tracking T-Cell Populations: Peptide-MHC tetramers are powerful tools for identifying, quantifying, and isolating AFP (542-550)-specific T-cells from patient samples.
In Situ Cancer Detection: Probes based on this peptide could potentially be used in advanced imaging techniques to detect cancer cells that are actively presenting this epitope.
Building on technologies used for the full protein, such as immunosensors based on quantum dots or magnetic nanoparticles, peptide-specific tools could offer higher precision for studying anti-tumor immune responses. researchgate.net
Exploration of Alpha-fetoprotein (542-550) in Basic Immunological Understanding
The study of T-cell responses to AFP (542-550) provides fundamental insights into the principles of self-tolerance and tumor immunology. Because AFP is a "self" antigen, the existence of T-cells that can recognize this peptide demonstrates that the immune repertoire is not completely purged of self-reactive clones. aacrjournals.orgimrpress.com This makes AFP (542-550) an important model antigen for exploring central and peripheral tolerance mechanisms.
| Property | Finding | Reference |
|---|---|---|
| Sequence | GVALQTMKQ | aacrjournals.org |
| MHC Restriction | HLA-A2.1 | aacrjournals.org |
| Binding Affinity | Low, but with slow off-kinetics | aacrjournals.orgresearchgate.net |
| Immune Cell Recognition | Recognized by CD8+ Cytotoxic T-Lymphocytes (CTLs) and IFN-γ-producing cells | aacrjournals.org |
| Source | Naturally processed and presented by AFP-expressing cells | aacrjournals.org |
Future research will use this peptide to answer fundamental questions in immunology. Studies investigating why this peptide is immunogenic despite its low binding affinity for MHC molecules can reveal important principles about the determinants of immunodominance. aacrjournals.org Additionally, exploring the interaction between T-cells specific for this peptide and the broader immunosuppressive environment created by the full-length AFP protein will provide a deeper understanding of tumor immune evasion. frontiersin.org Ultimately, the AFP (542-550) peptide will continue to serve as a valuable model for dissecting the complex interplay between cancer cells and the immune system, informing the design of next-generation immunotherapies. nih.gov
Q & A
Basic: What methodological steps ensure accuracy in AFP ELISA standard curve generation?
To minimize variability, calculate the mean of triplicate readings for each standard and plot absorbance against concentration on a log-log graph. Validate the curve’s linearity (R² ≥ 0.95) and ensure each run includes fresh standards to account for reagent lot variability. If outliers occur, recalculate coefficients of variation (CV) and exclude replicates with CV > 20% .
Basic: How should researchers optimize sample dilution to avoid exceeding the ELISA dynamic range?
If initial AFP concentrations exceed the highest standard, dilute samples in a matrix-matched buffer (e.g., PBS with 1% BSA) to maintain assay integrity. Perform serial dilutions (e.g., 1:10, 1:100) and validate recovery rates (85–115%) to confirm linearity. Document dilution factors in final concentration calculations .
Advanced: What experimental controls are essential to validate AFP immunoassay specificity in complex biological matrices?
Include:
- Negative controls : AFP-free serum or buffer to identify background noise.
- Interference controls : Spiked samples with homologous proteins (e.g., albumin) to test cross-reactivity.
- Parallelism assessment : Compare serial dilutions of samples and standards to confirm assay linearity. Use Western blot or mass spectrometry for orthogonal validation .
Advanced: How can conflicting AFP data between immunoassays and mass spectrometry be resolved?
Discrepancies may arise from epitope masking or heterophilic antibodies. Mitigate by:
- Pre-treating samples with detergent (e.g., 0.1% Triton X-100) to unmask epitopes.
- Using blocking agents (e.g., non-specific IgG) to reduce heterophilic interference.
- Cross-validating with a method-specific reference material (e.g., WHO AFP standard) .
Basic: What statistical approaches are recommended for analyzing AFP ELISA data with low replicate agreement?
Apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normal. For low replicates, use Grubbs’ test to identify outliers and report geometric means with 95% confidence intervals. Always include intra- and inter-assay CVs to quantify precision .
Advanced: What molecular techniques can elucidate AFP’s role in hepatocellular carcinoma (HCC) beyond biomarker quantification?
- Structure-function studies : Use X-ray crystallography (resolution ≤ 2.5 Å) to map AFP’s carboxy-terminal domain (residues 542–550) and identify binding partners (e.g., retinoid receptors) .
- Functional assays : CRISPR-Cas9 knockout models to assess AFP’s impact on HCC cell proliferation in vitro and in vivo .
Basic: Why is consistent assay methodology critical when monitoring AFP levels in clinical trials?
Different immunoassays (e.g., ELISA vs. ECLIA) use distinct antibodies and calibrators, leading to inter-method variability. Adhere to a single platform and validate against a common reference standard (e.g., IRMM AFP CRM) to ensure longitudinal data comparability .
Advanced: How do post-translational modifications (PTMs) of AFP influence its immunodetection in research assays?
Glycosylation variants (e.g., AFP-L3) may alter antibody binding. Use lectin-affinity chromatography (e.g., Lens culinaris agglutinin) to isolate glycoforms before immunoassay. Confirm PTMs via tandem mass spectrometry with collision-induced dissociation .
Basic: What are the limitations of AFP as a standalone biomarker in cancer research?
AFP lacks specificity for early-stage HCC and is elevated in benign conditions (e.g., chronic hepatitis). Combine with imaging (MRI) and secondary biomarkers (e.g., DCP) to improve diagnostic accuracy. Use ROC analysis to determine optimal cutoff values .
Advanced: How can researchers address contradictory findings in AFP’s role in immune modulation?
Contradictions may stem from model-specific effects. Standardize experimental conditions:
- Use syngeneic mouse models to isolate AFP’s immune effects.
- Measure cytokine profiles (e.g., IL-10, TGF-β) alongside AFP levels.
- Validate findings across ≥2 independent cohorts to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
